molecular formula C6H7ClFIN2 B2412487 3-(Chloromethyl)-1-(2-fluoroethyl)-5-iodopyrazole CAS No. 2226182-19-8

3-(Chloromethyl)-1-(2-fluoroethyl)-5-iodopyrazole

Cat. No. B2412487
CAS RN: 2226182-19-8
M. Wt: 288.49
InChI Key: GAWDPSWBRXGRLA-UHFFFAOYSA-N
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Description

The compound “3-(Chloromethyl)-1-(2-fluoroethyl)-5-iodopyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of chloromethyl, fluoroethyl, and iodine groups suggest that this compound could have interesting reactivity and potential uses in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole ring, with the chloromethyl, fluoroethyl, and iodine groups attached at the 3rd, 1st, and 5th positions respectively .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the fluorine, chlorine, and iodine atoms, and the electron-donating nature of the methyl and ethyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might increase its density and boiling point compared to other pyrazole derivatives .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if used in medicinal chemistry, it could interact with biological targets in a specific way to exert a therapeutic effect .

Safety and Hazards

As with any chemical compound, handling “3-(Chloromethyl)-1-(2-fluoroethyl)-5-iodopyrazole” would require appropriate safety measures. The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

The future directions for this compound could involve exploring its potential applications in various fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

3-(chloromethyl)-1-(2-fluoroethyl)-5-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClFIN2/c7-4-5-3-6(9)11(10-5)2-1-8/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWDPSWBRXGRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1CCl)CCF)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1-(2-fluoroethyl)-5-iodopyrazole

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